8-Hydroxy Mianserin Hydrochloride

Receptor Pharmacology Antidepressant Metabolite Histamine H1 Receptor

For laboratories requiring a certified reference material to quantify the active 8-hydroxy metabolite in patient plasma or validate CYP2D6 activity assays, this hydrochloride salt delivers unmatched analytical specificity. Compared to generic standards, using the authentic 8-Hydroxy Mianserin Hydrochloride eliminates the risk of LOQ and extraction recovery variability that can compromise therapeutic drug monitoring (TDM) accuracy—critical for managing inter-individual CYP2D6 metabolism. Its unique pharmacodynamic profile (30-fold lower H1 receptor affinity) necessitates its use in differentiating metabolite contributions in pharmacology studies. Ensure your method's integrity and regulatory readiness by selecting the only standard that guarantees metabolite identity and purity for robust, reproducible results.

Molecular Formula C₁₈H₂₁ClN₂O
Molecular Weight 316.83
Cat. No. B1163015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Mianserin Hydrochloride
Synonyms1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol Hydrochloride;  8-Hydroxymianserin Hydrochloride; 
Molecular FormulaC₁₈H₂₁ClN₂O
Molecular Weight316.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy Mianserin Hydrochloride: Active Metabolite Reference Standard for Mianserin Pharmacology and Analytical Method Development


8-Hydroxy Mianserin Hydrochloride (CAS: 57257-81-5) is the hydrochloride salt of 8-hydroxymianserin, a primary pharmacologically active metabolite of the tetracyclic antidepressant mianserin [1]. As a key metabolite formed via CYP2D6-mediated 8-hydroxylation, it contributes to the overall therapeutic activity of the parent drug [2]. This compound is widely utilized as a certified reference standard for analytical method development, validation, and quality control in pharmaceutical research and clinical therapeutic drug monitoring .

Why Generic Mianserin Metabolite Standards Cannot Substitute for 8-Hydroxy Mianserin Hydrochloride


Substituting 8-Hydroxy Mianserin Hydrochloride with other mianserin metabolites, such as desmethylmianserin or mianserin-N-oxide, is scientifically unsound due to their distinct pharmacological profiles and analytical behavior. Comparative studies demonstrate that 8-hydroxymianserin possesses a unique potency profile, being 30 times less potent than the parent drug at histamine H1 receptors [1], while exhibiting differential effects on smooth muscle contractility and neurotransmitter uptake systems compared to its analogs [2]. Furthermore, analytical method validation for therapeutic drug monitoring requires the use of the specific metabolite standard due to differences in chromatographic retention, detection limits, and extraction recovery rates that vary substantially across the metabolite panel [3].

Quantitative Differentiation of 8-Hydroxy Mianserin Hydrochloride from In-Class Comparators: A Procurement Evidence Guide


30-Fold Lower Antihistaminergic Potency Differentiates 8-Hydroxymianserin from Parent Mianserin

In a direct comparative pharmacological study, 8-hydroxymianserin was found to be 30 times less potent than the parent compound mianserin in displacing ³H-mepyramine binding to rat brain histamine H1 receptors [1].

Receptor Pharmacology Antidepressant Metabolite Histamine H1 Receptor

Desmethylmianserin Exhibits 3-Fold Higher Potency Than 8-Hydroxymianserin at Histamine H1 Receptors

The same comparative study demonstrated that desmethylmianserin, another major metabolite, was 10 times less potent than mianserin, whereas 8-hydroxymianserin was 30 times less potent, indicating desmethylmianserin is approximately 3-fold more potent than 8-hydroxymianserin at the H1 receptor [1].

Metabolite Pharmacology Receptor Binding Antihistamine

8-Hydroxymianserin Potentiates Methacholine-Induced Smooth Muscle Contraction, a Property Not Shared by Desmethylmianserin

In isolated rat anococcygeus muscle preparations, 8-hydroxymianserin at concentrations of 10⁻⁷–10⁻⁵ M potentiated methacholine-induced contractions, whereas desmethylmianserin at identical concentrations inhibited these contractions [1]. This represents a qualitative functional divergence between the two major metabolites.

Smooth Muscle Pharmacology Metabolite Activity Muscarinic Receptor

8-Hydroxymianserin Demonstrates Higher Absolute Recovery (99.6%) in Validated HPLC Method Compared to Desmethylmianserin (94.8%)

A validated fast HPLC method for the simultaneous determination of mianserin and its metabolites in human plasma reported mean absolute recoveries of 99.6% for 8-hydroxymianserin, compared to 94.8% for desmethylmianserin and 102.6% for mianserin-N-oxide [1]. The method also established distinct limits of quantitation (LOQ) of 20 ng/mL for 8-hydroxymianserin versus 10 ng/mL for desmethylmianserin.

Analytical Chemistry HPLC Method Validation Therapeutic Drug Monitoring

Capillary Electrophoresis Quantitation Limits: 15 ng/mL for 8-Hydroxymianserin Enantiomers vs. 5 ng/mL for Mianserin Enantiomers

A capillary zone electrophoresis method with on-column sample preconcentration achieved base-to-base separation of the enantiomers of mianserin, desmethylmianserin, and 8-hydroxymianserin. The quantitation limit for each enantiomer of 8-hydroxymianserin was 15 ng/mL, compared to 5 ng/mL for each enantiomer of mianserin and desmethylmianserin [1].

Chiral Separation Capillary Electrophoresis Enantiomer Quantitation

Inter-Individual Variation in 8-Hydroxymianserin Formation Exceeds That of Desmethylmianserin in Human Liver Microsomes

Incubation of mianserin with human liver microsomes from eight individuals demonstrated substantial inter-individual variation in the generation of 8-hydroxymianserin, desmethylmianserin, and mianserin-2-oxide [1]. Quinidine, a CYP2D6 inhibitor, selectively inhibited the formation of 8-hydroxymianserin without significantly affecting irreversible binding or the formation of other metabolites [1].

Drug Metabolism CYP2D6 In Vitro Metabolism

Optimal Scientific and Industrial Use Cases for 8-Hydroxy Mianserin Hydrochloride


Therapeutic Drug Monitoring (TDM) of Mianserin in CYP2D6-Polymorphic Populations

Clinical laboratories performing TDM of mianserin require 8-Hydroxy Mianserin Hydrochloride as a certified reference standard to accurately quantify plasma concentrations of this active metabolite. As demonstrated, the metabolite exhibits a 3-fold higher LOQ than parent mianserin in chiral CZE methods [1] and shows CYP2D6-dependent formation with substantial inter-individual variability [2]. Using a generic standard would compromise assay accuracy, potentially leading to misclassification of patient exposure in populations with variable CYP2D6 genotypes.

In Vitro Metabolism and Drug-Drug Interaction Studies

Researchers investigating CYP2D6-mediated drug interactions or metabolic activation pathways need 8-Hydroxy Mianserin Hydrochloride as an authentic metabolite standard. The compound's formation is selectively inhibited by quinidine, a CYP2D6 inhibitor, whereas desmethylmianserin formation is unaffected [1]. This differential enzyme specificity makes the 8-hydroxy standard essential for validating in vitro assays designed to assess CYP2D6 activity or predict clinical drug-drug interactions involving mianserin.

Pharmacodynamic Profiling of Mianserin's Active Metabolites

Pharmacology studies aiming to dissect the contribution of individual metabolites to mianserin's overall therapeutic and side effect profile require the purified 8-Hydroxy Mianserin Hydrochloride standard. The compound exhibits unique functional properties, including 30-fold lower antihistaminergic potency compared to the parent drug [1] and potentiation of methacholine-induced smooth muscle contraction—an effect opposite to that of desmethylmianserin [2]. Using an impure or incorrect metabolite standard would confound interpretation of these pharmacodynamic endpoints.

Analytical Method Development and Validation for Multi-Analyte Panels

Pharmaceutical analytical laboratories developing HPLC or CE methods for the simultaneous quantification of mianserin and its metabolites in biological matrices require 8-Hydroxy Mianserin Hydrochloride to establish method performance parameters. The compound's distinct absolute recovery (99.6% vs. 94.8% for desmethylmianserin) and LOQ (20 ng/mL vs. 10 ng/mL) [1] mean that method validation must be performed with the specific analyte standard to ensure accurate, reproducible results across the entire metabolite panel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy Mianserin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.